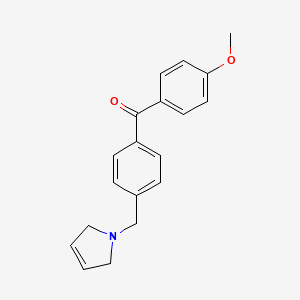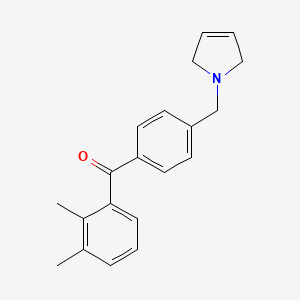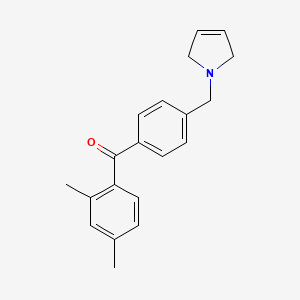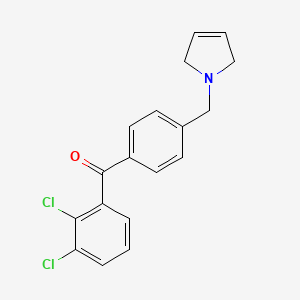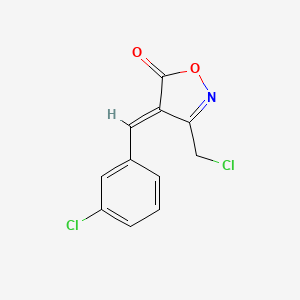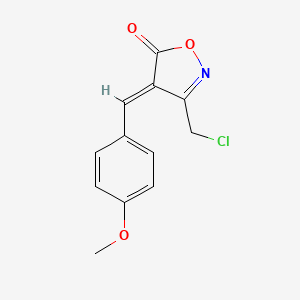
3'-Morpholinomethyl-2-thiomethylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Morpholinomethyl-2-thiomethylbenzophenone, or 3-MTPB, is a synthetic compound with a variety of applications in scientific research. Structurally, 3-MTPB is a phenyl-substituted morpholine derivative of the benzophenone class of compounds. It is a white, crystalline solid at room temperature and has a molecular weight of 254.3 g/mol. 3-MTPB has been found to have antifungal, antibacterial, and anti-inflammatory properties, as well as a number of other useful properties for use in scientific research.
Scientific Research Applications
1. Synthesis and Characterization of Derivatives
In a study focusing on 1,2,4-triazole derivatives, researchers synthesized and characterized biologically active derivatives, including a compound structurally related to 3'-Morpholinomethyl-2-thiomethylbenzophenone. This research involved detailed analysis using X-ray diffraction, thermal techniques, and quantum mechanical calculations, providing insights into the nature of intermolecular interactions in these compounds (Shukla et al., 2014).
2. Vasorelaxant Properties
Benzofuran-morpholinomethyl-pyrazoline hybrids, including a variant of the compound , were synthesized and studied for their vasorelaxant properties. These compounds showed significant activity in causing vasodilation in isolated thoracic aortic rings of rats, indicating potential therapeutic applications in vascular health (Hassan et al., 2014).
3. Antimicrobial Activity
Research on 4 – thiomorpholine -4ylbenzohydrazide derivatives, closely related to the compound , indicated potential in developing new bioactive molecules with antimicrobial properties. This study involved the synthesis of aromatic and heterocyclic derivatives to enhance microbial intracellular concentration and reduce microbial resistance (Kardile & Kalyane, 2010).
4. Membrane-Protective and Antioxidant Activity
A study on 2,6-diisobornylphenol derivatives, including morpholinomethyl compounds, evaluated their membrane-protective and antioxidant activities. These compounds displayed high activity under oxidative stress conditions, suggesting potential applications in protecting cellular membranes against oxidative damage (Buravlev et al., 2017).
5. Inhibitory Properties in Cancer Models
4-(1,3-Thiazol-2-yl)morpholine derivatives were identified as potent inhibitors of phosphoinositide 3-kinase, demonstrating utility in xenograft models of tumor growth. This suggests potential application in cancer research and therapy (Alexander et al., 2008).
6. Hydrogen-Bonded Polymeric Structures
The morpholinium salts of ring-substituted benzoic acid analogues, including morpholinomethyl compounds, were studied for their hydrogen-bonded polymeric structures. This research contributes to understanding how substituent groups influence secondary structure generation in these compounds (Smith & Lynch, 2016).
7. Luminescence and Magnetic Properties
A study on dinuclear lanthanide complexes constructed from an 8-hydroxyquinoline Schiff base and β-diketone, involving morpholinomethyl compounds, highlighted their luminescent and magnetic properties. This research offers insights into the potential use of these compounds in luminescence and magnetic applications (Wu et al., 2019).
Properties
IUPAC Name |
(2-methylsulfanylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-23-18-8-3-2-7-17(18)19(21)16-6-4-5-15(13-16)14-20-9-11-22-12-10-20/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJBZHGXZJCMEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643078 |
Source


|
| Record name | [2-(Methylsulfanyl)phenyl]{3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-29-2 |
Source


|
| Record name | Methanone, [2-(methylthio)phenyl][3-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Methylsulfanyl)phenyl]{3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


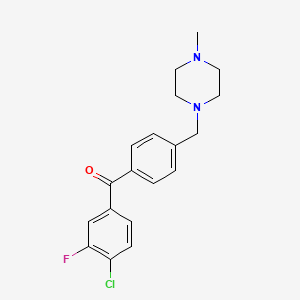
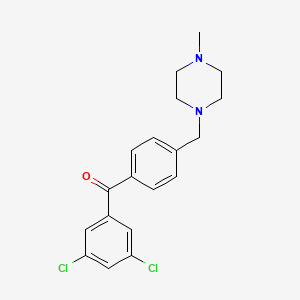

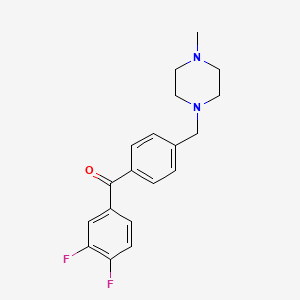
![Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1359516.png)

